Tetrahydrobisdemethoxydiferuloylmethane

Description

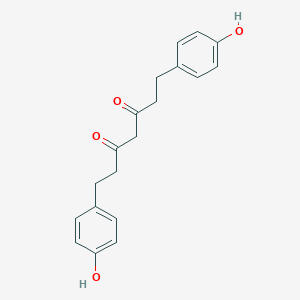

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,20-21H,5-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRRXJQAOOYSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150419 | |

| Record name | Tetrahydrobisdemethoxydiferuloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113482-94-3 | |

| Record name | Tetrahydrobisdemethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113482-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrobisdemethoxydiferuloylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113482943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrobisdemethoxydiferuloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Heptanedione, 1,7-bis(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROBISDEMETHOXYDIFERULOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973IBV8W7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydrobisdemethoxydiferuloylmethane: From Chemical Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Curcuminoid Metabolite

Derived from the ancient spice turmeric, curcuminoids have garnered significant attention in the scientific community for their pleiotropic therapeutic properties. While curcumin is the most studied of these compounds, its metabolites and analogs are emerging as promising candidates with potentially superior pharmacological profiles. This guide delves into the technical intricacies of one such derivative: Tetrahydrobisdemethoxydiferuloylmethane. As a Senior Application Scientist, the aim of this document is to provide a comprehensive and technically sound resource that bridges the gap between fundamental chemistry and preclinical/clinical development. We will explore not just the "what," but the "why" and "how," offering insights into experimental design and interpretation that are critical for advancing this molecule from the laboratory to potential therapeutic applications.

Section 1: Foundational Chemistry and Physicochemical Properties

This compound, also known by its synonym Tetrahydrobisdemethoxycurcumin, is a metabolite of bisdemethoxycurcumin, one of the three main curcuminoids found in Curcuma longa.[1][2] The hydrogenation of the parent curcuminoid results in a molecule with altered physicochemical properties that can significantly influence its biological activity and pharmaceutical suitability.

| Property | Value | Source |

| IUPAC Name | 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | [1] |

| Molecular Formula | C19H20O4 | [1] |

| Molecular Weight | 312.4 g/mol | [1] |

| CAS Number | 113482-94-3 | [2] |

A significant advantage of this compound is its lack of the yellow color characteristic of its parent compound, making it more suitable for topical formulations where aesthetics are a consideration.[3] However, like other curcuminoids, it suffers from poor water solubility, a critical challenge that must be addressed in formulation development.[4]

Synthesis and Characterization:

While detailed, step-by-step synthesis protocols for this compound are not widely published in peer-reviewed literature, a general approach involves the catalytic hydrogenation of bisdemethoxycurcumin. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification of the final product is crucial and can be achieved through column chromatography followed by recrystallization. Characterization of the synthesized compound would involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure by identifying the types and connectivity of protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Section 2: Mechanism of Action and Biological Activities

The therapeutic potential of this compound stems from its potent antioxidant and anti-inflammatory properties. Understanding the underlying mechanisms is paramount for its rational development as a therapeutic agent.

Antioxidant Activity

This compound is a powerful free radical scavenger.[3][5] Its antioxidant capacity is attributed to the phenolic hydroxyl groups on its aromatic rings, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Signaling Pathway: Nrf2/ARE Pathway

A key mechanism by which curcuminoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [6][7]

Other Biological Activities

-

Skin Brightening: this compound can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation and a more even skin tone. [8]* Skin Soothing: It has been shown to reduce skin irritation and redness, making it a suitable ingredient for sensitive skin formulations. [3][5]

Section 3: Therapeutic Applications and Drug Development Considerations

The multifaceted biological activities of this compound make it a compelling candidate for various therapeutic applications, particularly in dermatology and for inflammatory conditions.

Dermatological Applications

-

Anti-aging: By combating oxidative stress and inflammation, it can help to reduce the appearance of fine lines and wrinkles. [8]* Hyperpigmentation: Its tyrosinase-inhibiting properties make it a potential treatment for melasma, post-inflammatory hyperpigmentation, and age spots. [8]* Inflammatory Skin Conditions: Its anti-inflammatory effects could be beneficial in managing conditions like acne, rosacea, and eczema. [2]

Drug Development Challenges and Strategies

The primary hurdle in the development of this compound as a systemic therapeutic is its low oral bioavailability. This is due to its poor water solubility and extensive first-pass metabolism in the liver and intestines. [9][10] Strategies to Enhance Bioavailability:

-

Nanoformulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption. [11][12][13]* Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, improving their stability and delivery to target cells.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids, thereby enhancing the absorption of lipophilic drugs.

Section 4: Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a series of concentrations of this compound in methanol.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test compound solution (or positive control/methanol as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Workflow for the DPPH radical scavenging assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound. [1][14] Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Positive control (Indomethacin)

-

Group III-V: Test compound at different doses

-

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally via gavage one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time t - Initial paw volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

-

Caption: Workflow for the carrageenan-induced paw edema assay.

Section 5: Future Directions and Conclusion

This compound represents a promising natural product derivative with significant therapeutic potential, particularly in the realm of dermatology and inflammatory diseases. Its enhanced stability and lack of color compared to its parent curcuminoids make it an attractive candidate for topical formulations. However, for systemic applications, overcoming the challenge of poor oral bioavailability is paramount. Future research should focus on:

-

Optimization of synthesis and purification processes to ensure a high-purity, well-characterized compound for preclinical and clinical studies.

-

In-depth investigation of its ADME (absorption, distribution, metabolism, and excretion) profile to better understand its pharmacokinetic behavior.

-

Development and evaluation of novel drug delivery systems to enhance its bioavailability and target-specific delivery.

-

Well-designed clinical trials to establish its safety and efficacy in human populations for specific indications.

References

- Paula's Choice. (n.d.). What is this compound?

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796792, Tetrahydrobisdemethoxycurcumin.

- Procoal. (2021, June 25). This compound.

- Lesielle. (n.d.). INCI: this compound.

- Ioele, G., et al. (2006). Metabolism of curcuminoids in tissue slices and subcellular fractions from rat liver. Journal of Agricultural and Food Chemistry, 54(4), 1323-1330.

- Ahmad, N., et al. (2020). Bioavailability enhancement of curcumin nutraceutical through nano-delivery systems. Journal of Food Science and Technology, 57(1), 1-11.

- Tabanelli, R., et al. (2021).

- D'Souza, A. A., & Devarajan, P. V. (2016). Enhancing Curcumin Oral Bioavailability Through Nanoformulations. Journal of Pharmaceutical Sciences, 105(8), 2386-2401.

- Paula's Choice EU. (n.d.). What is this compound?

- Ireson, C. R., et al. (2001). Pharmacokinetics and pharmacodynamics of curcumin. Cancer Chemotherapy and Pharmacology, 48(1), 23-30.

- Gota, V. S., et al. (2018). Polymeric Nanoparticles for Increasing Oral Bioavailability of Curcumin. Molecules, 23(4), 743.

- Cho, J. W., et al. (2007). Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets. International Journal of Molecular Medicine, 19(3), 469-474.

- Chan, M. M. (1995). Inhibition of tumor necrosis factor by curcumin, a phytochemical. Biochemical Pharmacology, 49(11), 1551-1556.

Sources

- 1. inotiv.com [inotiv.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US5266344A - Method for making tetrahydrocurcumin and a substance containing the antioxidative substance tetrahydrocurcumin - Google Patents [patents.google.com]

- 5. Solid and liquid state characterization of tetrahydrocurcumin using XRPD, FT-IR, DSC, TGA, LC-MS, GC-MS, and NMR and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Metabolism of curcuminoids in tissue slices and subcellular fractions from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zen-bio.com [zen-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Tetrahydrobisdemethoxydiferuloylmethane: Structure, Bioactivity, and Methodologies

Introduction

Tetrahydrobisdemethoxydiferuloylmethane, a key metabolite of the curcuminoid family, represents a significant advancement in the study of natural bioactive compounds. Derived from curcuminoids found in the rhizome of Curcuma longa (turmeric), this compound, also known as Tetrahydrobisdemethoxycurcumin (THBDC), has garnered substantial interest from the scientific community. Unlike its parent compounds, which are characterized by a vibrant yellow hue and inherent instability, THBDC is a colorless derivative with a saturated carbon chain, conferring distinct physicochemical and biological properties.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the core chemical structure of THBDC, outlines its primary biological mechanisms, and provides detailed, field-tested protocols for its synthesis, characterization, and bioactivity assessment. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to explore the full therapeutic potential of this promising molecule.

Section 1: Chemical and Physicochemical Profile

A thorough understanding of a compound's structure and properties is fundamental to its application. THBDC's unique structure, which lacks both the methoxy groups of curcumin and the conjugated double bonds, is directly responsible for its distinct characteristics, including its lack of color and altered biological activity spectrum.

Chemical Structure

The definitive structure of this compound is 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione. The hydrogenation of the parent molecule, bisdemethoxycurcumin, removes the two α,β-unsaturated double bonds, resulting in a flexible heptane chain connecting the two 4-hydroxyphenyl moieties. This structural modification is the primary reason for its altered biological profile compared to other curcuminoids.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The properties of THBDC are critical for formulation, delivery, and experimental design. Key data are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | [1] |

| Synonyms | Tetrahydrobisdemethoxycurcumin (THBDC) | [1] |

| CAS Number | 113482-94-3 | [1] |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.36 g/mol | [1] |

| Appearance | White to off-white or light yellow powder | [2] |

| Solubility | Insoluble in water; Soluble in DMSO, ethyl acetate, glycols, and oils. | [2] |

| Stability | Prone to degradation upon prolonged exposure to light and air. | [3][4] |

Section 2: Synthesis and Spectroscopic Characterization

The synthesis and rigorous characterization of THBDC are paramount to ensure sample purity and the validity of subsequent biological assays. The most direct method for synthesis is the catalytic hydrogenation of its parent compound, bisdemethoxycurcumin (BDMC).

Synthesis Protocol: Catalytic Hydrogenation of Bisdemethoxycurcumin

This protocol describes a standard laboratory procedure for the synthesis of THBDC. The rationale for using a palladium on carbon (Pd/C) catalyst is its high efficiency in reducing alkene double bonds without affecting the aromatic rings or ketone functionalities under controlled conditions.[2]

Materials:

-

Bisdemethoxycurcumin (BDMC)

-

Ethyl Acetate (ACS Grade)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas cylinder or a hydrogen donor like cyclohexene[5]

-

Autoclave or a round-bottom flask with a balloon setup

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve 1 gram of BDMC in 200 mL of ethyl acetate in an appropriate reaction vessel (e.g., an autoclave or a thick-walled flask).[2]

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent premature reactions and ensure safety, as Pd/C can be pyrophoric.

-

Hydrogenation:

-

Method A (H₂ Gas): Seal the vessel and purge it with H₂ gas. Pressurize the vessel to 50 psi of H₂ and stir the reaction mixture vigorously at room temperature.

-

Method B (Transfer Hydrogenation): Add 10 equivalents of cyclohexene to the flask. Fit a reflux condenser and heat the mixture to a gentle reflux.[5]

-

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (95:5). The disappearance of the yellow BDMC spot and the appearance of a new, UV-active but colorless spot for THBDC indicates reaction completion, typically within 2-4 hours.[2][5]

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Trustworthiness Note: This step is critical. Incomplete removal of the palladium catalyst can interfere with subsequent biological assays and affect compound stability.

-

Purification: Wash the Celite pad with additional ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude THBDC product.

-

Final Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.[6]

Caption: Workflow for the synthesis of THBDC via catalytic hydrogenation.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized THBDC is a non-negotiable step.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the hydrogenation. The characteristic signals for the vinylic protons (at ~6.5-7.6 ppm) present in the BDMC spectrum will be absent in the THBDC spectrum. They are replaced by signals corresponding to aliphatic protons in the saturated heptane chain, typically appearing as multiplets between 2.0 and 3.0 ppm.[7]

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the molecular weight. In negative ion mode, THBDC will show a predominant deprotonated molecular ion [M-H]⁻.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₉H₂₀O₄).[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic peaks for the phenolic -OH groups (broad peak around 3300 cm⁻¹), C=O stretching of the β-diketone system (around 1600-1640 cm⁻¹), and aromatic C-H stretching.[8]

Section 3: Core Biological Activities and Mechanisms

THBDC exhibits a range of biological activities, primarily centered on its potent antioxidant and skin-conditioning properties.

Potent Antioxidant Activity

The primary mechanism of THBDC's antioxidant effect is its ability to act as a potent free-radical scavenger. The phenolic hydroxyl groups on the two terminal aromatic rings are excellent hydrogen donors. They can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.[8]

Unlike curcumin, which possesses both pro-oxidant and antioxidant properties, THBDC is considered a more consistent antioxidant.[3][4] This is a critical distinction for therapeutic applications where a pure antioxidant effect is desired.

Caption: Mechanism of free radical scavenging by THBDC.

Skin Health and Depigmenting Effects

In the field of dermatology and cosmetics, THBDC is highly valued for its skin-whitening and soothing capabilities. Its primary mechanism for reducing hyperpigmentation is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. By blocking this enzyme, THBDC effectively reduces the production of melanin, leading to a brighter and more even skin tone. This makes it a compelling ingredient for treating conditions like melasma and age spots.[9]

Furthermore, its anti-inflammatory and antioxidant properties help to soothe irritated skin and protect it from environmental stressors that contribute to premature aging.

Section 4: Key Experimental Methodologies

To validate the biological activity of THBDC, standardized and reproducible in vitro assays are essential. The following protocols are foundational for assessing its efficacy.

Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay quantifies the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.

Rationale: This assay provides direct evidence of THBDC's potential as a skin-depigmenting agent. Kojic acid is used as a positive control because it is a well-characterized, potent tyrosinase inhibitor, providing a benchmark for activity and validating the assay's performance.

Materials:

-

Mushroom Tyrosinase (≥1000 U/mg)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

THBDC stock solution (in DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Preparation: Prepare serial dilutions of THBDC and Kojic acid in phosphate buffer. The final DMSO concentration in the well should be kept below 1% to avoid solvent interference.

-

Enzyme/Inhibitor Incubation: In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound (THBDC dilution), and 20 µL of tyrosinase solution (e.g., 100 U/mL in buffer). For the control well, add 20 µL of buffer instead of the test compound.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[9][10] This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of L-DOPA solution (e.g., 2.5 mM in buffer) to each well to start the reaction.[11]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 60 seconds for 15-20 minutes. The rate of dopachrome formation is directly proportional to enzyme activity.[12][13]

-

Calculation: Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

-

Data Analysis: Plot the percent inhibition against the concentration of THBDC to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: Cellular Viability (MTT) Assay

This assay is crucial for determining the cytotoxic profile of THBDC and establishing a safe concentration range for use in cell-based experiments.

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. This ensures that the observed biological effects in other assays are not simply due to cell death.[14][15]

Materials:

-

Relevant cell line (e.g., B16-F10 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of THBDC. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Agitate the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Conclusion and Future Directions

This compound (THBDC) stands out as a highly promising bioactive derivative of natural curcuminoids. Its unique chemical structure imparts desirable properties such as a lack of color and a potent, targeted bioactivity profile focused on antioxidant and skin-depigmenting actions. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are needed to validate the dermatological and potential systemic benefits observed in vitro. Secondly, advanced formulation strategies, such as nanoencapsulation, should be explored to enhance the stability and bioavailability of THBDC for therapeutic and cosmetic applications. Finally, further investigation into its effects on other cellular pathways may uncover novel therapeutic targets, expanding its potential beyond its currently known applications.

References

- Bio-protocol. (n.d.). Tyrosinase inhibition assay.

- Liu, Y., & Nair, M. G. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(7), 1193–1195. [Link]

- Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 543. [Link]

- Zhang, T., Li, X., Wang, S., & Gong, G. (2019). Solvate Formation of Bis(demethoxy)

- Liu, Y., & Nair, M. G. (2010). An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds. Journal of Natural Products, 73(7), 1193–1195. [Link]

- Active Concepts. (2023). Tyrosinase Inhibition Assay.

- Kumar, G. S., et al. (2015). Kinetic Studies on the Hydrogenation of Curcuminoids Isolated from Curcuma Longa by LC/MS. Research Journal of Chemical Sciences, 5(4), 33-36. [Link]

- Muraina, I. A., et al. (2009). Can MTT be used to quantify the antioxidant activity of plant extracts? Phytomedicine, 16(6-7), 653-656. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796792, Tetrahydrobisdemethoxycurcumin.

- Gibran, Y., et al. (2023). Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure–Activity Relationship Analysis. Pharmaceuticals, 16(11), 1604. [Link]

- Vane, K., & Kenealy, W. (2013). Visually Following the Hydrogenation of Curcumin to Tetrahydrocurcumin in a Natural Product Experiment That Enhances Student Understanding of NMR Spectroscopy.

- Majeed, M., & Nagabhushanam, K. (2007). Process for producing enriched fractions of tetrahydroxycurcumin and tetrahydrotetrahydroxy-curcumin from the extracts of curcuma longa.

- Jayaprakasha, G. K., Jagan Mohan Rao, L., & Sakariah, K. K. (2001). Revisiting Curcumin Chemistry- Part II: Synthesis of Monomethylcurcumin and Isomeric Demethoxycurcumins and their Characterization. Journal of Biosciences, 56(7-8), 415-422. [Link]

- ResearchGate. (n.d.). Synthesis of 1-(3′,4′-dihydroxyphenyl)-7-(4″-hydroxyphenyl)-4-hepten-3-one.

- Kumar, B., et al. (2019). Solid and liquid state characterization of tetrahydrocurcumin using XRPD, FT-IR, DSC, TGA, LC-MS, GC-MS, and NMR and its biological activities. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-57. [Link]

- Schneider, C., et al. (2015). Oxidative transformation of demethoxy- and bisdemethoxycurcumin: Products, mechanism of formation, and poisoning of human topoisomerase IIα. Chemical Research in Toxicology, 28(5), 937–946. [Link]

- Rojas, J., et al. (2024). Characterization, Antioxidant and Cytotoxic Evaluation of Demethoxycurcumin and Bisdemethoxycurcumin from Curcuma longa Cultivated in Costa Rica. Molecules, 29(2), 297. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9906039, Tetrahydrodemethoxycurcumin.

- Páez-Hurtado, P. A., et al. (2021). One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions. Molecules, 26(19), 5984. [Link]

- Usia, T., Iwata, H., & Watabe, K. (2004). Synthesis of 1,7-Bis(4-Hydroxyphenyl)-3-Hydroxy-1,3-Heptadiene-5-One, an Antiplatelet Diarylheptanoid from Alpinia blepharocalyx K. Schum. Bioscience, Biotechnology, and Biochemistry, 68(11), 2353-2359. [Link]

- Sinowin Chemical. (n.d.). 1, 7-bis(4-hydroxyphenyl)heptane-3, 5-dione CAS 113482-94-3.

- NIST. (n.d.). 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione. In NIST Chemistry WebBook.

- Schneider, C., et al. (2015). Oxidative Transformation of Demethoxy- and Bisdemethoxycurcumin: Products, Mechanism of Formation, and Poisoning of Human Topoisomerase IIα. Chemical Research in Toxicology, 28(5), 937-946. [Link]

- Wikipedia. (n.d.). Bisdemethoxycurcumin.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796708, 1,7-Bis(4-Hydroxyphenyl)-1-Heptene-3,5-Dione.

- Toda, S., et al. (1993). Method for making tetrahydrocurcumin and a substance containing the antioxidative substance tetrahydrocurcumin.

Sources

- 1. Tetrahydrobisdemethoxycurcumin | C19H20O4 | CID 9796792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Oxidative transformation of demethoxy- and bisdemethoxycurcumin: Products, mechanism of formation, and poisoning of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Transformation of Demethoxy- and Bisdemethoxycurcumin: Products, Mechanism of Formation, and Poisoning of Human Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5266344A - Method for making tetrahydrocurcumin and a substance containing the antioxidative substance tetrahydrocurcumin - Google Patents [patents.google.com]

- 7. Solid and liquid state characterization of tetrahydrocurcumin using XRPD, FT-IR, DSC, TGA, LC-MS, GC-MS, and NMR and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Tyrosinase inhibition assay [bio-protocol.org]

- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

An In-depth Technical Guide to Tetrahydrobisdemethoxydiferuloylmethane for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Promising Curcuminoid

Tetrahydrobisdemethoxydiferuloylmethane (THBDC), a metabolite of curcumin, is emerging as a compound of significant interest within the scientific community, particularly in the realms of dermatology and pharmacology. As a member of the tetrahydrocurcuminoid family, it sheds the vibrant yellow hue of its parent compound, offering a cosmetically more appealing alternative while retaining potent biological activity. This guide provides a comprehensive overview of the physical and chemical properties of THBDC, offering a foundational resource for researchers, chemists, and drug development professionals seeking to explore its therapeutic and commercial potential. We will delve into its structural attributes, solubility, stability, and spectral characteristics, alongside practical experimental protocols for its analysis and evaluation.

Core Chemical Identity and Synonyms

Clarity in chemical nomenclature is paramount for accurate research and communication. This compound is known by several synonyms, which are crucial to recognize when surveying scientific literature and chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | PubChem[1] |

| CAS Number | 113482-94-3 | Procoal[2], INCIDecoder[3] |

| Molecular Formula | C₁₉H₂₀O₄ | PubChem[1] |

| Molecular Weight | 312.36 g/mol | PubChem[1] |

Common Synonyms:

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of THBDC is essential for its formulation, delivery, and mechanism of action studies.

| Property | Value | Notes and Key Considerations | Source |

| Melting Point | 110-111 °C | Data for the synonym Tetrahydrobisdemethoxycurcumin. Purity can influence the melting range. | CAS Common Chemistry[5] |

| Solubility | Insoluble in water. Soluble in glycols, oils, or oil-like ingredients. | The lipophilic nature of THBDC necessitates the use of non-aqueous or emulsified delivery systems for effective formulation and skin penetration. | Paula's Choice EU[6] |

| Stability | Degrades with prolonged exposure to light and air. | Formulation strategies such as encapsulation or the use of opaque, airtight packaging are crucial to maintain its efficacy. Stability is enhanced in acidic conditions (pH < 7) and reduced in alkaline solutions (pH ≥ 7.0). | Paula's Choice EU[6], Journal of Agricultural and Food Chemistry[7] |

| Appearance | Colorless or off-white solid. | This is a key advantage over curcumin, which has a strong yellow color that can stain skin and formulations. | Paula's Choice EU[6] |

Spectral Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on the structure of 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione, the following proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons: Doublets in the range of δ 6.7-7.1 ppm, characteristic of the para-substituted benzene rings.

-

Methylene Protons (adjacent to carbonyls): A singlet or multiplet around δ 3.5-3.7 ppm.

-

Methylene Protons (in the heptane chain): Multiplets in the range of δ 2.5-2.8 ppm.

-

Hydroxyl Protons: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbons: Resonances in the downfield region, typically around δ 200-205 ppm.

-

Aromatic Carbons: Signals in the range of δ 115-160 ppm.

-

Methylene Carbons: Resonances in the aliphatic region, typically between δ 20-50 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for monitoring the stability of THBDC. The absence of the extended conjugated system present in curcumin results in a significant blue shift in the maximum absorbance (λmax). For related bisdemethoxycurcumin, absorption maxima are observed at 194 nm, 252 nm, and 424 nm[8]. Tetrahydrocurcuminoids typically exhibit a strong absorption peak around 280 nm[9].

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For THBDC (C₁₉H₂₀O₄), the expected exact mass is approximately 312.1362 g/mol . Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis of curcuminoids[1][10]. Fragmentation patterns can provide valuable structural information.

Synthesis and Purification: A Proposed Laboratory Protocol

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be adapted from the synthesis of related diarylheptanoids[8]. The synthesis generally involves a condensation reaction followed by hydrogenation.

Step-by-Step Synthesis Workflow

-

Step 1: Aldol Condensation. The synthesis would likely begin with a base-catalyzed aldol condensation between 4-hydroxybenzaldehyde and 2,4-pentanedione. This reaction forms the diarylheptanoid backbone.

-

Step 2: Hydrogenation. The resulting unsaturated intermediate, 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, would then be subjected to catalytic hydrogenation to reduce the double bonds in the heptadiene chain. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Step 3: Purification. The crude product would be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Experimental Workflow for Synthesis

Caption: Proposed synthesis and purification workflow for THBDC.

Biological Activity and Mechanism of Action

THBDC exhibits promising biological activities, primarily as an antioxidant and a skin-lightening agent.

Antioxidant Properties

As a phenolic compound, THBDC can act as a potent antioxidant by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, a key factor in aging and various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of THBDC in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the THBDC stock solution.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a specific volume of each THBDC dilution to a fixed volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of THBDC. Ascorbic acid or Trolox can be used as a positive control[5][6].

Skin-Lightening Effect: Tyrosinase Inhibition

The skin-lightening properties of THBDC are attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis[11]. By inhibiting tyrosinase, THBDC can reduce the production of melanin, leading to a brighter and more even skin tone.

Signaling Pathway: Tyrosinase Inhibition

Caption: Mechanism of tyrosinase inhibition by THBDC.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

-

Prepare a stock solution of THBDC in a suitable solvent.

-

Prepare a series of dilutions of the THBDC stock solution.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

In a 96-well plate, add the THBDC dilutions, tyrosinase solution, and phosphate buffer.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition for each concentration of THBDC. Kojic acid is a commonly used positive control[12].

Stability Considerations and Analytical Methods

The inherent instability of curcuminoids necessitates robust analytical methods for their quantification and stability assessment.

Forced Degradation Studies

To understand the degradation pathways of THBDC, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended[3][4].

Protocol for Stability Testing:

-

Acid and Base Hydrolysis: Incubate a solution of THBDC in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature.

-

Oxidative Degradation: Treat a solution of THBDC with hydrogen peroxide.

-

Photostability: Expose a solution of THBDC to UV light.

-

Thermal Degradation: Heat a solution of THBDC at a high temperature.

-

Analyze the samples at different time points using a stability-indicating HPLC method to quantify the remaining THBDC and identify any degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A validated HPLC method is essential for the accurate quantification of THBDC in raw materials, formulations, and biological matrices.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous phase (e.g., with formic acid or acetic acid).

-

Detection: UV detection at approximately 280 nm.

-

Quantification: Use of a calibration curve prepared with a certified reference standard of THBDC.

Concluding Remarks and Future Directions

This compound represents a compelling evolution from its parent compound, curcumin. Its lack of color, coupled with potent antioxidant and tyrosinase-inhibiting properties, positions it as a highly attractive active ingredient for the cosmetic and pharmaceutical industries. This guide has provided a comprehensive technical overview of its physical and chemical properties, along with foundational experimental protocols.

Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in other therapeutic areas beyond dermatology. The development of advanced, stabilized formulations will be key to unlocking the full potential of this promising molecule. As our understanding of THBDC deepens, it is poised to become a valuable tool in the development of next-generation skincare and therapeutic products.

References

- CAS Common Chemistry. (n.d.). Tetrahydrobisdemethoxycurcumin.

- Procoal. (2021, June 25). This compound Explained, Skin Benefits, INCI.

- INCIDecoder. (n.d.). Products with this compound.

- ThaiJO. (2021, January 19). Tyrosinase Inhibiting Extracts from Coastal Plants as Potential Additives in Skin Whitening Formulations.

- PubChem. (n.d.). Tetrahydrobisdemethoxycurcumin.

- National Center for Biotechnology Information. (n.d.). A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry.

- Paula's Choice EU. (n.d.). What is this compound?

- Peram, M. R., Jalalpure, S. S., Palkar, M. B., & Diwan, P. V. (2017). Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions. Journal of Applied Pharmaceutical Science, 7(6), 173-180.

- Lesielle. (n.d.). INCI: this compound.

- MDPI. (2021). Comparative Study of the Effects of Curcuminoids and Tetrahydrocurcuminoids on Melanogenesis: Role of the Methoxy Groups.

- ACS Publications. (2016). Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment. Journal of Agricultural and Food Chemistry, 64(49), 9379-9387.

- National Center for Biotechnology Information. (n.d.). A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces.

- Amsterdam UMC. (2023, May 1). A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces.

- ResearchGate. (n.d.). Uv-Vis spectra of curcuminoid extract and tetrahydrocurcuminoids.

- National Center for Biotechnology Information. (n.d.). Antioxidant and radical scavenging properties of curcumin.

- Sinowin Chemical. (n.d.). 1, 7-bis(4-hydroxyphenyl)heptane-3, 5-dione CAS 113482-94-3.

- Journal of Agricultural and Food Chemistry. (2016). Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment.

- ResearchGate. (2025, August 8). Determination of curcumin stability in various gastrointestinal pH by Arrhenius equation using HPLC method.

- MDPI. (2020). Synergistic Promotion on Tyrosinase Inhibition by Antioxidants.

- E3S Web of Conferences. (2022). Preparation, Assay and Stability Analysis of Curcumin-Polysaccharide Complexes.

- Science of Synthesis. (2025, August 7). Synthesis of 1-(3′,4′-dihydroxyphenyl)-7-(4″-hydroxyphenyl)-4-hepten-3-one.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Bisdemethoxycurcumin.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and radical scavenging properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Antioxidant Capacity of Puffed Turmeric (Curcuma longa L.) by High Hydrostatic Pressure Extraction (HHPE) of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. activeconceptsllc.com [activeconceptsllc.com]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

An In-Depth Technical Guide to the Mechanism of Action of Tetrahydrobisdemethoxydiferuloylmethane

Abstract

Tetrahydrobisdemethoxydiferuloylmethane, a principal metabolite of curcumin derived from Curcuma longa, has emerged as a molecule of significant interest in therapeutic and cosmetic research.[1][2][3] Unlike its parent compound, it is a colorless substance with superior bioavailability, aqueous solubility, and chemical stability, making it a more viable candidate for clinical and cosmetic applications.[4][5][6] This technical guide provides an in-depth exploration of the multi-target mechanism of action of this compound. We will dissect its role as a potent antioxidant, a broad-spectrum anti-inflammatory agent, a regulator of melanogenesis, and a potential anti-cancer compound. The core of this guide focuses on its molecular interactions with key signaling cascades, including the NF-κB and MAPK pathways, and its direct enzymatic inhibition of tyrosinase. Methodologies for investigating these mechanisms are detailed to provide a practical framework for researchers in the field.

Introduction: Beyond Curcumin

For centuries, turmeric has been a cornerstone of traditional Ayurvedic medicine.[2] Modern science has identified curcuminoids, particularly curcumin, as the primary bioactive constituents. However, the therapeutic utility of curcumin is hampered by its poor stability and low bioavailability.[5] This has shifted scientific focus towards its metabolites, among which this compound (THBDMDM), also known as Tetrahydrobisdemethoxycurcumin, is particularly promising.[1][2]

THBDMDM is not merely a derivative but a distinct entity with enhanced pharmacological properties.[5][6] Its primary mechanisms of action can be categorized into four key areas:

-

Potent Antioxidant Activity : It effectively neutralizes reactive oxygen species (ROS) and bolsters endogenous antioxidant defenses.[1][2][7]

-

Broad-Spectrum Anti-inflammatory Effects : It modulates critical inflammatory signaling pathways to suppress the production of pro-inflammatory mediators.[1][8][9]

-

Regulation of Melanogenesis : It directly inhibits the key enzyme responsible for melanin production, offering significant potential in treating hyperpigmentation.[2][10]

-

Anti-Cancer and Chemopreventive Potential : It influences pathways involved in cell proliferation, apoptosis, and metastasis.[5][11]

This guide will elucidate the molecular underpinnings of these activities, providing a comprehensive resource for professionals engaged in drug discovery and development.

Core Mechanism I: Potent Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a key driver of cellular damage, skin aging, and various pathologies.[12] THBDMDM exerts its antioxidant effects through a dual-pronged approach.

Direct Radical Scavenging

The chemical structure of THBDMDM, which includes both phenolic and β-diketone moieties, enables it to directly scavenge a wide range of free radicals.[7] This activity is demonstrably more potent than that of its parent compound, curcumin.[7][13] By neutralizing these damaging molecules, THBDMDM protects cellular components like lipids, proteins, and DNA from oxidative damage.

Upregulation of Endogenous Antioxidant Systems

Beyond direct scavenging, THBDMDM enhances the cell's intrinsic antioxidant capacity. Studies suggest it can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of cytoprotective enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), which are crucial for detoxifying ROS.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to quantify the direct radical-scavenging activity of THBDMDM.

Objective: To determine the EC50 (half-maximal effective concentration) of THBDMDM for scavenging the DPPH radical.

Materials:

-

This compound (THBDMDM)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Prepare a stock solution of THBDMDM in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar concentration range for ascorbic acid.

-

-

Assay:

-

In a 96-well plate, add 100 µL of each THBDMDM dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Plot the scavenging percentage against the concentration of THBDMDM and determine the EC50 value from the graph.

-

Core Mechanism II: Broad-Spectrum Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. THBDMDM demonstrates significant anti-inflammatory properties by modulating two of the most critical signaling cascades in the inflammatory response: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[14] In its inactive state, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by the inhibitor protein IκBα.[14][15] Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][16]

THBDMDM and related curcuminoids intervene at a crucial step in this cascade. They inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[8][17] This ensures that NF-κB remains sequestered in the cytoplasm, effectively shutting down the inflammatory signal.[18]

Modulation of the MAPK Signaling Pathway

The MAPK family, comprising ERK, JNK, and p38 kinases, regulates cellular responses to a variety of external stimuli, including stress and inflammation.[19][20][21] Dysregulation of these pathways is linked to chronic inflammatory conditions and cancer.[22] Experimental data shows that THBDMDM can dose-dependently downregulate the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[18] By inhibiting the activation of these kinases, THBDMDM blocks the downstream signaling that leads to the production of inflammatory cytokines.

Experimental Protocol: Western Blot for Phosphorylated Kinases

Objective: To assess the effect of THBDMDM on the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of THBDMDM for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes. Include an unstimulated control group.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, phospho-JNK, and phospho-ERK.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total p38, JNK, and ERK, as well as a loading control (e.g., β-actin or GAPDH), to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

-

Core Mechanism III: Regulation of Melanogenesis via Tyrosinase Inhibition

Hyperpigmentation disorders are often caused by the overproduction of melanin.[23] The synthesis of melanin, or melanogenesis, is a complex process in which the enzyme tyrosinase plays a rate-limiting role.[10][24] Tyrosinase catalyzes the initial steps of converting tyrosine to melanin. Therefore, inhibiting this enzyme is a primary strategy for skin whitening and treating pigmentation issues.[23][25]

THBDMDM functions as a potent, direct inhibitor of tyrosinase.[2] By binding to the enzyme, it blocks the catalytic activity required for melanin production, leading to a visible reduction in pigmentation.[2] Its efficacy is often compared to standard depigmenting agents like kojic acid and arbutin.

Table 1: Comparative Tyrosinase Inhibitory Activity (IC50)

| Compound | IC50 Value (µg/mL) | Source |

| This compound | Data varies by assay; potent inhibition reported | [2] |

| Kojic Acid | 22.45 | [26] |

| Arbutin | 2290 (2.29 mg/mL) | [26] |

| Licochalcone A | ~5 times more active than Kojic Acid | [10] |

Note: IC50 values are highly dependent on the specific assay conditions, enzyme source (e.g., mushroom vs. human), and substrate used. The table provides a general comparison.

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: To determine the IC50 of THBDMDM against mushroom tyrosinase activity.

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (2.5 mM in phosphate buffer).

-

THBDMDM stock solution and serial dilutions in a suitable solvent (e.g., DMSO), then diluted in buffer.

-

Kojic acid as a positive control.

-

-

Assay in 96-well Plate:

-

Add 40 µL of each THBDMDM dilution to respective wells.

-

Add 80 µL of phosphate buffer.

-

Add 40 µL of the mushroom tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

-

Calculation:

-

Determine the rate of reaction (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time graph.

-

Calculate the percentage of inhibition: Inhibition (%) = [(V_control - V_sample) / V_control] * 100

-

Plot the inhibition percentage against the concentration of THBDMDM to determine the IC50 value.

-

Core Mechanism IV: Anti-Cancer and Chemopreventive Potential

The anti-cancer properties of THBDMDM are a direct consequence of its ability to modulate the signaling pathways discussed previously.[5][6] Cancer is characterized by uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and inflammation, all of which are influenced by the NF-κB and MAPK pathways.[11][27]

By inhibiting these pathways, THBDMDM can:

-

Suppress Proliferation: The MAPK/ERK pathway is a key driver of cell proliferation.[20] Inhibition of ERK activation can lead to cell cycle arrest.

-

Induce Apoptosis: The NF-κB pathway promotes cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-2).[15] By inhibiting NF-κB, THBDMDM can sensitize cancer cells to apoptosis.

-

Reduce Inflammation: Chronic inflammation is a known driver of tumorigenesis.[28] The potent anti-inflammatory effects of THBDMDM contribute to its chemopreventive capacity.

Numerous in vitro and in vivo studies have shown that THBDMDM can modulate oxidative stress, inflammation, proliferation, and programmed cell death in various cancer models.[5][6]

Synthesis and Future Directions

This compound is a multi-target therapeutic agent with a well-defined mechanism of action. Its superiority over curcumin in terms of stability and bioavailability makes it a highly attractive candidate for further development. The core mechanisms—antioxidant, anti-inflammatory, and tyrosinase inhibition—are deeply interconnected and contribute to its efficacy across different applications.

-

In Dermatology and Cosmetics: Its proven ability to inhibit tyrosinase and combat inflammation and oxidative stress makes it an ideal ingredient for products targeting hyperpigmentation, photoaging, and inflammatory skin conditions.[1][2]

-

In Oncology: Its capacity to modulate the NF-κB and MAPK pathways positions it as a potential chemopreventive or adjuvant therapeutic agent.[5][11]

While the preclinical evidence is robust, the progression of THBDMDM into clinical practice requires further investigation. Future research should focus on randomized, controlled clinical trials to validate its efficacy and safety in human populations for specific indications, building upon preliminary studies that have shown promise for topical formulations.[12][29]

References

- Proksch, E. (2021). This compound.

- Paula's Choice. (n.d.). What is this compound?

- Lesielle. (n.d.). INCI: this compound.

- Sommerfeld, B. (2007). Randomised, placebo-controlled, double-blind, split-face study on the clinical efficacy of Tricutan® on skin firmness. Phytomedicine, 14(11), 711-715.

- Schilling, D., et al. (2021). Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents. Journal of Natural Products, 84(6), 1535-1542.

- ResearchGate. (n.d.). Effects of BDMC on the activation of MAPK and NF-κB pathway.

- Verstrepen, L., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 12(11), 7764-7776.

- Aggarwal, S., et al. (2014). Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses. Molecules, 20(1), 185-205.

- Kim, Y. J., & Uyama, H. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 847-857.

- PubMed. (2025). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients.

- Singh, S., & Aggarwal, B. B. (1995). Activation of Transcription Factor NF-κB Is Suppressed by Curcumin (Diferuloylmethane). Journal of Biological Chemistry, 270(42), 24995-25000.

- Shishodia, S., et al. (2005). Curcumin (diferuloylmethane) inhibits constitutive NF-kB activation, induces G1/S arrest, suppresses proliferation, and induces apoptosis in mantle cell lymphoma. Biochemical Pharmacology, 70(5), 700-713.

- Lesielle. (n.d.). tetrahydrobisdemethoxy diferuloylmethane.

- PubMed. (2014). Curcumin differs from tetrahydrocurcumin for molecular targets, signaling pathways and cellular responses.

- Zholos, A., & Zholos, I. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1629-1650.

- MDPI. (n.d.). Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract.

- Springer. (2024). Natural products targeting the MAPK-signaling pathway in cancer.

- Biomolecules. (2020). The cancer chemopreventive and therapeutic potential of tetrahydrocurcumin.

- Frontiers. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer.

- National Center for Biotechnology Information. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview.

- Frontiers. (2025). Natural products modulating MAPK for CRC treatment: a promising strategy.

- Osawa, T., et al. (1995). Antioxidative activity of tetrahydrocurcuminoids. Bioscience, Biotechnology, and Biochemistry, 59(9), 1609-1612.

- ResearchGate. (2020). The Cancer Chemopreventive and Therapeutic Potential of Tetrahydrocurcumin.

- ResearchGate. (2018). Tyrosinase inhibitors from natural and synthetic sources: Structure, inhibition mechanism and perspective for the future.

- MDPI. (2021). Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways.

- National Center for Biotechnology Information. (2020). Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages.

- ResearchGate. (2019). Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism.

- National Center for Biotechnology Information. (2020). The Cancer Chemopreventive and Therapeutic Potential of Tetrahydrocurcumin.

- ResearchGate. (2021). Tyrosinase Inhibitors from Natural Source as Skin-Whitening Agents and the Application of Edible Insects: A Mini Review.

- PubMed. (2025). Progress of anti-tumor research on natural products combined with doxorubicin.

- National Center for Biotechnology Information. (n.d.). Tetrahydrobisdemethoxycurcumin.

- Scientific Reports. (2025). Curcumin as a potential inhibitor of TGFβ3 computational insights for breast cancer therapy.

- National Center for Biotechnology Information. (2020). Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer.

- PubMed. (2021). Effects of a combination of botanical actives on skin health and antioxidant status in post-menopausal women: A randomized, double-blind, placebo-controlled clinical trial.

- National Center for Biotechnology Information. (2022). Explore the multitarget mechanism of tetrahydrocurcumin preventing on UV-induced photoaging mouse skin.

- ResearchGate. (2022). Effects of a Combination of Botanical Actives on Skin Health and Antioxidant Status in Post‐menopausal Women: A Randomized, Double‐Blind, Placebo‐Controlled Clinical Trial.

Sources

- 1. procoal.co.uk [procoal.co.uk]

- 2. lesielle.com [lesielle.com]

- 3. lesielle.com [lesielle.com]

- 4. paulaschoice-eu.com [paulaschoice-eu.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidative activity of tetrahydrocurcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 11. The Cancer Chemopreventive and Therapeutic Potential of Tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Explore the multitarget mechanism of tetrahydrocurcumin preventing on UV-induced photoaging mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curcumin differs from tetrahydrocurcumin for molecular targets, signaling pathways and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. curcuminresearch.org [curcuminresearch.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. frontiersin.org [frontiersin.org]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. graphyonline.com [graphyonline.com]

- 27. Progress of anti-tumor research on natural products combined with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. ABC Herbalgram Website [herbalgram.org]

The Multifaceted Biological Activities of Tetrahydrobisdemethoxydiferuloylmethane: A Technical Guide for Researchers

Introduction: Beyond the Yellow of Curcumin

Tetrahydrobisdemethoxydiferuloylmethane, a key component of the tetrahydrocurcuminoids, represents a significant advancement in the study of curcumin's therapeutic potential. As a hydrogenated metabolite of curcumin, the principal bioactive compound in turmeric (Curcuma longa), it sheds the characteristic yellow pigment of its parent compound while exhibiting enhanced stability and bioavailability.[1][2][3] This white, odorless powder has garnered considerable interest in the pharmaceutical and cosmetic industries for its potent biological activities, which span antioxidant, anti-inflammatory, anticancer, neuroprotective, and skin-depigmenting properties.

This technical guide provides an in-depth exploration of the biological activities of this compound and its closely related tetrahydrocurcuminoids. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Chemical Profile and Synthesis

Chemical Identity:

-

Systematic Name: 1,7-Bis(4-hydroxyphenyl)-3,5-heptanedione

-

Synonyms: Tetrahydrobisdemethoxycurcumin, Bisdemethoxytetrahydrocurcumin[2]

-

Molecular Formula: C₁₉H₂₀O₄

-

Molecular Weight: 312.36 g/mol

Enhanced Physicochemical Properties: